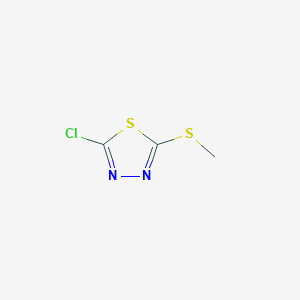

2-Chloro-5-(methylthio)-1,3,4-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylsulfanyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S2/c1-7-3-6-5-2(4)8-3/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUIGBYCAOWIRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544733 | |

| Record name | 2-Chloro-5-(methylsulfanyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36757-53-6 | |

| Record name | 2-Chloro-5-(methylsulfanyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 Methylthio 1,3,4 Thiadiazole

Precursor Synthesis Strategies for 1,3,4-Thiadiazole (B1197879) Core Structures

The construction of the 1,3,4-thiadiazole ring is a fundamental step in the synthesis of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole. Various methods have been developed, primarily involving cyclization reactions of open-chain sulfur and nitrogen-containing compounds.

Cyclization Reactions of Thiosemicarbazides

A prevalent and versatile method for the synthesis of the 1,3,4-thiadiazole nucleus is the cyclization of thiosemicarbazides or their derivatives. sbq.org.brnih.gov This approach offers a straightforward route to 2,5-disubstituted 1,3,4-thiadiazoles. The general mechanism involves the reaction of the thiosemicarbazide (B42300) with a one-carbon electrophile, leading to intramolecular cyclization and dehydration to form the aromatic thiadiazole ring. sbq.org.br

The reaction of thiosemicarbazide with carbon disulfide is a well-established method for the synthesis of 1,3,4-thiadiazole derivatives bearing a thiol group. sbq.org.br This reaction, when carried out in the presence of a base such as potassium hydroxide, leads to the formation of a dithiocarbazate intermediate, which then cyclizes upon heating to yield the corresponding 2-amino-5-mercapto-1,3,4-thiadiazole. connectjournals.com Another approach involves the use of thiosemicarbazide, carbon disulfide, absolute ethanol (B145695), and anhydrous sodium carbonate to produce 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives. connectjournals.com

Carboxylic acids and their derivatives, such as acetyl chloride, can be reacted with thiosemicarbazides to yield 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov The reaction typically proceeds by acylation of the thiosemicarbazide, followed by acid-catalyzed cyclization and dehydration. nih.gov Dehydrating agents like sulfuric acid, polyphosphoric acid, or methanesulfonic acid are often employed to facilitate the cyclization step and improve yields. nih.gov

Cyclization of Dithiocarbazates and Acylhydrazines

Dithiocarbazates and acylhydrazines serve as important precursors for the synthesis of 1,3,4-thiadiazoles. sbq.org.br Potassium salts of dithiocarbazates are common starting materials in many 1,3,4-thiadiazole syntheses. connectjournals.com For instance, benzyl (B1604629) 3-acyldithiocarbazates can be dissolved in concentrated sulfuric acid and then poured into ice-cold water to precipitate 2-substituted-5-benzylmercapto-1,3,4-thiadiazoles. connectjournals.com Similarly, acid-catalyzed regioselective cyclization of alkyl 2-(methylthio)-2-thioxoacetates with acyl hydrazides can produce 2,5-disubstituted-1,3,4-thiadiazoles. organic-chemistry.orgorganic-chemistry.org

Approaches from Dithiobiureas and Related Compounds

Dithiobiureas and their derivatives can also be utilized to synthesize the 1,3,4-thiadiazole ring. For example, the reaction of trifluoroacetic acid with dithiobiureas can afford 1,3,4-thiadiazoline-2-thiones. connectjournals.com Furthermore, heating 1-substituted-5-S-alkyl(aryl)isodithiobiureas in ethanol or water in the presence of hydrochloric acid yields 5-alkylmercapto-2-substituted amino-1,3,4-thiadiazoles. connectjournals.com Alkali-catalyzed thermal cyclization of 1-alkyl and 1,6-dialkyl-2,5-dithiobiureas can also produce 2-alkylamino-1,3,4-thiadiazoline-5-thiones. connectjournals.com

Synthesis of 2-Mercapto-5-methylthio-1,3,4-thiadiazole

A key intermediate in the synthesis of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole is 2-Mercapto-5-methylthio-1,3,4-thiadiazole. This compound can be synthesized by the reaction of thiocarbohydrazide (B147625) with dimethyl trithiocarbonate (B1256668) in an alkaline solution to form 1-dithiomethoxycarbonylthio-carbohydrazide. connectjournals.com This intermediate is then readily cyclized in ethanolic hydrochloric acid to produce 2-mercapto-5-methylthio-1,3,4-thiadiazole in high yield. connectjournals.com

| Precursor | Reagent(s) | Product | Reference(s) |

| Thiosemicarbazide | Carbon Disulfide, Potassium Hydroxide | 2-Amino-5-mercapto-1,3,4-thiadiazole | connectjournals.com |

| Thiosemicarbazide | Carboxylic Acid/Derivative, Dehydrating Agent | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |

| Benzyl 3-acyldithiocarbazate | Concentrated Sulfuric Acid | 2-Substituted-5-benzylmercapto-1,3,4-thiadiazole | connectjournals.com |

| Dithiobiurea | Trifluoroacetic Acid | 1,3,4-Thiadiazoline-2-thione | connectjournals.com |

| Thiocarbohydrazide | Dimethyl trithiocarbonate, Ethanolic HCl | 2-Mercapto-5-methylthio-1,3,4-thiadiazole | connectjournals.com |

The final step in the synthesis of the target compound involves the chlorination of 2-Mercapto-5-methylthio-1,3,4-thiadiazole. This transformation can be achieved using standard chlorinating agents to replace the thiol group with a chlorine atom.

Chlorination Techniques for 2-Chloro-5-(methylthio)-1,3,4-thiadiazole

The introduction of a chlorine atom at the 2-position of the thiadiazole ring is a critical step, typically achieved by the transformation of a precursor bearing a hydroxyl or a related leaving group. This conversion is a cornerstone of heterocyclic synthesis, employing potent chlorinating agents.

Phosgene-Mediated Chlorination Processes

The conversion of a 2-hydroxy or a tautomeric 2-oxo group on a heterocyclic ring, such as in 5-(methylthio)-1,3,4-thiadiazol-2(3H)-one, to a 2-chloro derivative is a standard transformation. Reagents like phosgene (B1210022) (COCl₂) or its safer liquid equivalent, triphosgene, are historically used for such reactions. The mechanism involves the activation of the hydroxyl group by the electrophilic reagent, followed by a nucleophilic substitution by a chloride ion to yield the desired chlorinated product.

However, due to the high toxicity of phosgene, alternative reagents are more commonly employed in modern synthesis. Phosphorus oxychloride (POCl₃) is a widely used and effective substitute for this type of chlorination. researchgate.netnih.gov It serves as both a reagent and sometimes as a solvent, effectively converting cyclic amides (lactams) or vinylogous acids to their corresponding chlorides. researchgate.net The reaction of a precursor like 5-(methylthio)-1,3,4-thiadiazol-2(3H)-one with phosphorus oxychloride, often at elevated temperatures, would proceed via the formation of a phosphate (B84403) intermediate, which is subsequently displaced by chloride to furnish 2-Chloro-5-(methylthio)-1,3,4-thiadiazole.

Halogenation in Analogue Thiadiazole Systems

Halogenation is a versatile tool in the functionalization of thiadiazole rings and their side chains. Halogenated 1,3,4-thiadiazoles are valuable intermediates, as the halogen atom can be readily displaced by nucleophiles to create a variety of derivatives. nih.gov

Research into the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) has yielded various 2-(ω-haloalkylthio)thiadiazoles. mdpi.com These syntheses demonstrate the introduction of chlorine and bromine atoms onto an alkylthio side chain attached to the thiadiazole ring. mdpi.com Another common approach involves using chloroacetyl chloride to acylate an amino-thiadiazole, as seen in the synthesis of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide. nih.gov In this case, the chloro group is part of the acylating agent and becomes part of the N-linked side chain, rather than being directly attached to the heterocyclic ring itself. nih.gov These examples underscore the diverse strategies available for incorporating halogens into molecules containing the 1,3,4-thiadiazole scaffold.

Modern Synthetic Advancements and Innovations

Recent advancements in synthetic organic chemistry have focused on developing more efficient, environmentally friendly, and atom-economical methods. These innovations, including one-pot reactions and microwave-assisted synthesis, have been successfully applied to the production of thiadiazole derivatives.

One-Pot Synthesis Approaches

One-pot synthesis, which involves multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot methods have been developed for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.

A notable example is the two-step, one-pot synthesis from aryl hydrazides and aryl aldehydes using Lawesson's reagent. This procedure first involves the formation of an N-aroylhydrazone intermediate, which then undergoes thionation, cyclization, and oxidation in the same pot to yield the final 2,5-disubstituted-1,3,4-thiadiazole in moderate to high yields.

| Reactant 1 | Reactant 2 | Key Reagent | Process | Product |

|---|---|---|---|---|

| Aryl Hydrazide | Aryl Aldehyde | Lawesson's Reagent | Two-step, One-pot | 2,5-Diaryl-1,3,4-thiadiazole |

| Thiosemicarbazide | Carboxylic Acid | POCl₃ | One-pot Cyclization | 2-Amino-5-substituted-1,3,4-thiadiazole |

Another strategy involves the phosphorus oxychloride-assisted cyclization of thiosemicarbazides, which are formed in situ from hydrazides, to produce 2-amino-1,3,4-thiadiazoles with good regioselectivity and high yields. researchgate.net These one-pot methodologies streamline the synthetic process, making the creation of complex thiadiazole structures more straightforward and efficient.

Microwave-Assisted Organic Synthesis of Thiadiazoles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. Compared to conventional heating methods, microwave irradiation often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles.

The application of microwave energy has been shown to be highly effective for the synthesis of various 1,3,4-thiadiazole derivatives. For instance, the preparation of 1,3,4-thiadiazole Schiff bases under microwave irradiation proceeds rapidly and efficiently, with high product yields achieved in a much shorter time than with traditional refluxing. nih.gov This acceleration is attributed to the efficient and uniform heating of the reaction mixture by the microwaves.

| Synthesis | Heating Method | Typical Reaction Time | Key Advantage |

|---|---|---|---|

| 1,3,4-Thiadiazole Schiff Bases | Conventional | 4-6 hours | Standard laboratory setup |

| 1,3,4-Thiadiazole Schiff Bases | Microwave (MW) | A few minutes | Rapid, high yield, efficient |

The advantages of MAOS are clear: it provides a faster, more convenient, and often more environmentally friendly route to thiadiazole compounds. This technology is a significant innovation in the synthesis of heterocyclic compounds, including those structurally related to 2-Chloro-5-(methylthio)-1,3,4-thiadiazole.

Chemical Reactivity and Derivatization of 2 Chloro 5 Methylthio 1,3,4 Thiadiazole

Nucleophilic Substitution Reactions at the C-2 Position

The chlorine atom at the C-2 position of the 2-Chloro-5-(methylthio)-1,3,4-thiadiazole molecule is particularly susceptible to nucleophilic substitution. This high reactivity is a direct consequence of the electron-deficient nature of the 1,3,4-thiadiazole (B1197879) ring. The two nitrogen atoms in the heterocyclic system exert a strong electron-withdrawing effect, which reduces the electron density at the C-2 and C-5 carbon atoms. connectjournals.comnih.gov This polarization facilitates the attack of nucleophiles and the subsequent displacement of the halogen atom. nih.gov Halogenated 1,3,4-thiadiazoles are, therefore, valuable precursors for introducing a wide array of functional groups onto the thiadiazole core. nih.gov

The displacement of the C-2 chlorine by nitrogen nucleophiles is a common strategy for the synthesis of 2-amino and 2-amido-1,3,4-thiadiazole derivatives. Although direct studies on 2-Chloro-5-(methylthio)-1,3,4-thiadiazole are not extensively detailed, the reactivity pattern is well-established for analogous compounds. For instance, 5-chloro-thiadiazoles readily react with various nucleophiles to yield a series of substituted products. nih.gov This suggests that primary and secondary amines can act as effective nucleophiles to displace the chloro group, leading to the formation of 2-amino-5-(methylthio)-1,3,4-thiadiazoles.

Furthermore, amidation can be achieved through a two-step process. An initial amination reaction provides the 2-amino-5-(methylthio)-1,3,4-thiadiazole (B43264) intermediate. This intermediate can then be acylated using reagents like chloroacetyl chloride to form a chloroacetamide derivative. The chlorine on the acetyl group can subsequently be displaced by other nucleophiles, such as piperazine (B1678402) derivatives, to afford more complex amidated products. This multi-step synthesis highlights the utility of the initial amination product as a platform for further derivatization.

Table 1: Examples of Amination and Amidation Products from 2-Substituted-1,3,4-thiadiazoles

| Starting Material | Reagent(s) | Product Type | Reference |

| 5-Chloro-1,3,4-thiadiazole derivative | Amine (R-NH₂) | 5-Amino-1,3,4-thiadiazole derivative | nih.gov |

| 2-Amino-5-(alkylthio)-1,3,4-thiadiazole | 1. Chloroacetyl chloride2. Piperazine derivative | 2-(Piperazinyl-acetamido)-5-(alkylthio)-1,3,4-thiadiazole | N/A |

Sulfur nucleophiles can also effectively displace the chlorine atom at the C-2 position. Thiolation, the introduction of a mercapto (-SH) or alkylthio (-SR) group, is a key transformation. A well-documented example involves the reaction of 2-chloro-5-(5-nitro-2-thienyl)-1,3,4-thiadiazole with thiourea (B124793) in refluxing ethanol (B145695), which successfully yields the corresponding 2-mercapto-1,3,4-thiadiazole. connectjournals.com This reaction proceeds through an isothiouronium salt intermediate, which is subsequently hydrolyzed to give the thiol. This demonstrates a reliable method for converting a C-2 chloro substituent into a mercapto group.

Sulfonylation reactions, which introduce a sulfonyl group (-SO₂R), have also been reported. The reaction of a 2-chloro-1,3,4-thiadiazole (B1282063) with sodium phenylsulfinate in refluxing dimethylformamide (DMF) results in the formation of a 5-phenylsulfonyl-1,3,4-thiadiazole. connectjournals.com This nucleophilic aromatic substitution expands the range of sulfur-containing functionalities that can be installed on the thiadiazole ring.

Hydrazinecarbodithioic acid esters, also known as dithiocarbazates, are potent sulfur nucleophiles. While the direct nucleophilic substitution of the C-2 chlorine of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole by these esters is not extensively documented in readily available literature, the chemical principles of nucleophilic aromatic substitution on electron-deficient heterocycles suggest that such a reaction is feasible. The sulfur atom of the dithiocarbazate would be expected to attack the C-2 position, displacing the chloride ion. It is important to note that dithiocarbazates are more commonly used as building blocks for the initial construction of the 1,3,4-thiadiazole ring itself, often by reacting with reagents like carbon disulfide and subsequently cyclizing. researchgate.net

Chemical Transformations of the Methylthio Substituent

The methylthio (-SCH₃) group at the C-5 position is not merely a passive substituent; it can be chemically transformed to modulate the properties of the molecule. A primary transformation is its oxidation to more electron-withdrawing groups, such as methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃). This oxidation significantly enhances the leaving group ability of the substituent.

Studies on the bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles have shown that the methylthio group can be enzymatically oxidized by cytochrome P450s to the corresponding sulfoxide (B87167) and sulfone. nih.gov These oxidized metabolites are then susceptible to nucleophilic displacement by biological thiols like glutathione. nih.gov This metabolic pathway highlights a key chemical reactivity: the oxidation of the thioether to a sulfoxide or sulfone creates a much better leaving group, activating the C-5 position for nucleophilic attack. This principle can be applied in synthetic chemistry, using chemical oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to convert the methylthio group into a methylsulfinyl or methylsulfonyl group, which can then be displaced by various nucleophiles.

Table 2: Transformation of the Methylthio Group on the 1,3,4-Thiadiazole Ring

| Transformation | Reagent(s) | Product Functional Group | Key Feature | Reference |

| Oxidation | Cytochrome P450s, m-CPBA | Methylsulfinyl (-SOCH₃) | Activation for nucleophilic substitution | nih.gov |

| Oxidation | Cytochrome P450s, m-CPBA | Methylsulfonyl (-SO₂CH₃) | Enhanced activation for nucleophilic substitution | nih.gov |

| Nucleophilic Substitution | Glutathione (GSH) | Glutathionyl group | Displacement of the oxidized methylsulfinyl/methylsulfonyl group | nih.gov |

Reactivity of the 1,3,4-Thiadiazole Ring System

The inherent reactivity of the 1,3,4-thiadiazole ring itself is fundamental to understanding the chemical behavior of its derivatives. It is a five-membered, planar, aromatic heterocycle characterized by its electron-deficient nature. connectjournals.comjocpr.com

The 1,3,4-thiadiazole ring is considered a π-deficient system. mdpi.com This is due to the presence of two highly electronegative, pyridine-like nitrogen atoms, which strongly withdraw electron density from the carbon atoms of the ring. nih.gov The result is that the carbon atoms at the C-2 and C-5 positions are electronically poor and, therefore, highly susceptible to attack by nucleophiles. connectjournals.comnih.gov Conversely, this electron deficiency makes the ring relatively inert toward electrophilic substitution reactions. jocpr.commdpi.com

This intrinsic electronic property is the primary reason why leaving groups, such as halogens, at the C-2 and C-5 positions are readily displaced. The presence of substituents activates the ring, making it highly reactive and allowing for the synthesis of diverse derivatives through nucleophilic substitution pathways. mdpi.com

Electrophilic Substitution Considerations

The 1,3,4-thiadiazole ring is inherently an electron-deficient aromatic system. This characteristic is attributed to the presence of two electronegative nitrogen atoms and a sulfur atom within the five-membered ring, which exert an inductive electron-withdrawing effect. nih.govchemicalbook.com Consequently, the carbon atoms at the 2- and 5-positions of the 1,3,4-thiadiazole nucleus are significantly electron-poor, rendering them generally inert to classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. chemicalbook.comnih.gov Instead, the high electron density on the ring nitrogen atoms makes them susceptible to attack by electrophiles, leading to N-alkylation or N-acylation. chemicalbook.com

In the specific case of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole, the substituents on the ring further influence its reactivity. The chlorine atom at the 2-position is an electron-withdrawing group through its inductive effect, which further deactivates the thiadiazole ring towards electrophilic attack. Conversely, the methylthio group at the 5-position can be considered as a moderately activating group due to the potential for the lone pairs on the sulfur atom to participate in resonance, thereby donating electron density to the ring.

However, the combined deactivating effect of the heterocyclic ring itself and the chloro substituent is substantial. It is therefore highly improbable that the activating effect of the methylthio group would be sufficient to enable electrophilic substitution on the carbon atoms of the ring under standard conditions. The more likely scenario for the reaction of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole with electrophiles would involve attack at one of the ring nitrogen atoms.

Should an electrophilic substitution on a carbon atom be forced under harsh conditions, the directing effects of the existing substituents would need to be considered. In the context of electrophilic aromatic substitution, the methylthio group is an ortho, para-director. However, as the 1,3,4-thiadiazole ring does not have ortho and para positions in the same sense as a benzene (B151609) ring, this directing effect is not directly applicable. In the hypothetical case of substitution, the position of attack would be determined by the relative activation and deactivation of the available positions, which in this disubstituted ring, are the nitrogen atoms.

It is important to note that while direct electrophilic substitution on the carbon atoms of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole is not a common or feasible reaction, the derivatization of this compound is readily achieved through nucleophilic substitution reactions. nih.gov The electron-deficient nature of the ring makes the carbon atoms susceptible to attack by nucleophiles, leading to the displacement of the chloro or methylthio groups.

Advanced Characterization and Structural Elucidation

Spectroscopic Methods for Compound Characterization

Spectroscopic methods are indispensable for determining the molecular structure of a compound by analyzing its interaction with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For 2-Chloro-5-(methylthio)-1,3,4-thiadiazole, the ¹H NMR spectrum is expected to be relatively simple, primarily showing a singlet for the three equivalent protons of the methylthio (-SCH₃) group. The chemical shift of this peak would provide information about the electronic environment of the methyl group.

Interactive Data Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (-SCH₃) | ~2.7 | Singlet |

| ¹³C (-SCH₃) | ~16-20 | Quartet (in ¹³C-¹H coupled) |

| ¹³C (C-Cl) | ~160-165 | Singlet |

| ¹³C (C-SMe) | ~165-170 | Singlet |

| Note: These are predicted values based on general knowledge and data from similar structures. Actual experimental values may vary. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole would be characterized by several key absorption bands. These would include C-H stretching and bending vibrations from the methyl group, C=N stretching vibrations characteristic of the thiadiazole ring, and C-S stretching bands. The presence of the C-Cl bond would also give rise to a stretching vibration in the fingerprint region. For comparison, the IR spectra of similar 1,3,4-thiadiazole (B1197879) derivatives show characteristic C=N and ring stretching vibrations between 1370 cm⁻¹ and 1500 cm⁻¹. mdpi.comjmchemsci.com

Interactive Data Table: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2920-3000 | C-H Stretch | -CH₃ |

| ~1400-1500 | C=N Stretch | 1,3,4-Thiadiazole ring |

| ~1000-1200 | Ring Vibrations | 1,3,4-Thiadiazole ring |

| ~600-800 | C-S Stretch | Thioether, Thiadiazole |

| ~650-750 | C-Cl Stretch | Chloroalkane |

| Note: Predicted values based on typical functional group absorption regions. |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and elemental composition. For 2-Chloro-5-(methylthio)-1,3,4-thiadiazole (molecular weight: 166.65 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to this weight. chemscene.com Due to the presence of chlorine and sulfur isotopes, this peak would appear as a characteristic cluster. The most abundant isotopes are ³⁵Cl and ³²S. The presence of a single chlorine atom would result in an (M+2)⁺ peak with an intensity approximately one-third of the main M⁺ peak, a signature isotopic pattern for chlorine. High-resolution mass spectrometry (HRMS) could be used to determine the exact mass to several decimal places, further confirming the molecular formula C₃H₃ClN₂S₂. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The 1,3,4-thiadiazole ring is a chromophore that absorbs UV light. The UV-Vis spectrum of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole would likely display absorption maxima corresponding to π→π* and n→π* electronic transitions within the heterocyclic ring system. The position and intensity of these absorption bands are influenced by the substituents on the ring. Studies on related 1,3,4-thiadiazole compounds often report absorption bands in the UV region, which are sensitive to substitution patterns and solvent polarity. dergipark.org.tr

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the connectivity of atoms in 2-Chloro-5-(methylthio)-1,3,4-thiadiazole, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for the specific title compound is not found in the searched literature, crystallographic studies on analogous 1,3,4-thiadiazole derivatives have confirmed the planarity of the five-membered ring and have provided detailed geometric parameters. mdpi.commdpi.com Such an analysis would definitively confirm the substitution pattern, distinguishing it from any potential isomers.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the molecular formula, C₃H₃ClN₂S₂. A close correlation between the experimental and calculated values provides strong evidence for the compound's purity and confirms its elemental composition. This technique is often used in conjunction with spectroscopic methods to provide a complete and unambiguous characterization of a newly synthesized compound. dergipark.org.trresearchgate.net

Interactive Data Table: Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | Molar Mass Contribution | Percentage (%) |

| Carbon | C | 12.01 | 36.03 | 21.62% |

| Hydrogen | H | 1.01 | 3.03 | 1.82% |

| Chlorine | Cl | 35.45 | 35.45 | 21.27% |

| Nitrogen | N | 14.01 | 28.02 | 16.81% |

| Sulfur | S | 32.07 | 64.14 | 38.48% |

| Total | 166.67 | 100.00% |

Computational and Theoretical Studies of 2 Chloro 5 Methylthio 1,3,4 Thiadiazole and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular and versatile tool for studying heterocyclic compounds like 1,3,4-thiadiazoles due to its balance of accuracy and computational cost. DFT calculations can predict a wide range of molecular properties, providing a detailed understanding of the molecule's behavior at an atomic level. rsc.orgscielo.br

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. acs.org For 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have shown that the five-membered thiadiazole ring is essentially planar. rsc.orgacs.org This planarity is a result of the delocalization of π-electrons within the aromatic ring system. researchgate.net

Studies on analogues provide insight into the expected geometry of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole. For instance, DFT calculations on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) revealed specific bond lengths within the ring that are in good agreement with experimental X-ray diffraction data. acs.org The analysis of electronic structure involves examining the distribution of electron density, which helps in identifying electron-rich and electron-deficient regions of the molecule. This is crucial for predicting sites of electrophilic or nucleophilic attack.

| Parameter | Calculated Value (Å) | Parameter | Calculated Value (°) |

|---|---|---|---|

| N1-N2 | 1.358 | N2-C5-S3 | 114.4 |

| N2-C5 | 1.311 | C5-S3-C4 | 85.1 |

| C5-S3 | 1.751 | S3-C4-N1 | 114.4 |

| S3-C4 | 1.751 | C4-N1-N2 | 112.7 |

| C4-N1 | 1.311 | N1-N2-C5 | 112.7 |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies of the fundamental vibrational modes. These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and assign specific absorption bands to particular molecular vibrations. nih.govnih.gov For example, characteristic stretching vibrations of the C=N, C-N, and C-S bonds within the thiadiazole ring can be identified. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. These predictions help in understanding the optical properties of the compound and interpreting experimental UV-Vis data.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. rsc.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net

DFT calculations provide detailed visualizations and energy levels of these orbitals. rsc.orgnih.gov For many 1,3,4-thiadiazole derivatives, the HOMO is typically distributed over the entire aromatic skeleton, including the sulfur atom, while the location of the LUMO can be significantly influenced by the nature of the substituents attached to the ring. rsc.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. scielo.br This analysis is vital for predicting how the molecule will interact with other chemical species.

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Analogue 1 (with NO2 substituent) | -7.39 | -3.51 | 3.88 |

| Analogue 2 (with NO2 substituent) | -7.51 | -3.62 | 3.89 |

| Analogue 3 (with CH3 substituent) | -8.01 | -3.11 | 4.90 |

| Analogue 4 (with CH3 substituent) | -8.22 | -3.23 | 4.99 |

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a fundamental measure of a molecule's basicity. DFT calculations can accurately predict the proton affinity of different basic sites within a molecule. For a compound like 2-Chloro-5-(methylthio)-1,3,4-thiadiazole, potential protonation sites include the nitrogen atoms of the thiadiazole ring. By calculating the energy of the protonated and unprotonated forms of the molecule, the most likely site of protonation can be determined. This information is valuable for understanding the molecule's behavior in acidic environments and its potential to form hydrogen bonds, which is often crucial for biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole, QSAR models can be developed to predict their potential efficacy as, for example, fungicidal or antimicrobial agents. mdpi.com

The process involves generating a dataset of thiadiazole derivatives with known biological activities. Then, a large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, atomic charges), and topological features (e.g., connectivity indices). nih.gov

Using statistical methods like multiple linear regression (MLR), a mathematical equation is derived that relates a subset of these descriptors to the observed biological activity. nih.gov A robust QSAR model, validated using internal and external test sets of compounds, can then be used to predict the activity of new, unsynthesized thiadiazole derivatives. researchgate.net This allows for the virtual screening of large libraries of potential compounds and helps prioritize the synthesis of candidates with the highest predicted activity, thereby saving time and resources in the drug or pesticide discovery process. nih.govmdpi.com

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.netnih.gov For derivatives of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole, docking simulations are used to predict how they might interact with a specific biological target, providing insights into their potential mechanism of action. nih.gov

The simulation requires the three-dimensional structures of both the ligand and the target protein, which are often obtained from X-ray crystallography or homology modeling. The docking software then samples a large number of possible conformations and orientations of the ligand within the active site of the protein, calculating the binding affinity for each pose using a scoring function. researchgate.netuowasit.edu.iq The result is a predicted binding mode and a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction. uowasit.edu.iq

Many 1,3,4-thiadiazole derivatives have been studied as potential inhibitors of enzymes like Dihydrofolate Reductase (DHFR), a key target in cancer and antimicrobial therapy. nih.govsciforum.netresearchgate.net Docking studies can reveal specific interactions, such as hydrogen bonds or hydrophobic interactions, between the thiadiazole derivative and amino acid residues in the enzyme's active site, explaining the basis of its inhibitory activity. sciforum.net This information is invaluable for structure-based drug design, guiding modifications to the ligand to improve its binding affinity and selectivity for the target. nih.gov

| Compound Analogue | Protein Target | Binding Energy / Docking Score (kcal/mol) | Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| L3 (Schiff base derivative) | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | - | researchgate.netuowasit.edu.iq |

| Analogue 4h | EGFR Tyrosine Kinase | - | - | mdpi.com |

| Compound 15 | Dihydrofolate Reductase (DHFR) | - | - | nih.gov |

Enzyme Binding Site Interactions (e.g., Carbonic Anhydrase)

There is a significant body of research on the interaction of 1,3,4-thiadiazole derivatives with carbonic anhydrases, a family of metalloenzymes. Many of these studies focus on sulfonamide-containing thiadiazoles, which act as potent inhibitors by coordinating to the zinc ion in the enzyme's active site. However, computational docking or molecular dynamics simulation studies specifically modeling the binding of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole to carbonic anhydrase are not available in the current body of scientific literature. Therefore, a detailed analysis of its specific binding modes, interacting residues, and binding affinities cannot be provided.

Macromolecular Target Engagement (e.g., DNA interactions)

Similarly, while various derivatives of 1,3,4-thiadiazole have been investigated for their potential to interact with DNA, no specific computational or theoretical studies detailing the engagement of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole with DNA were found. Research in this area often explores the potential of heterocyclic compounds to act as DNA intercalators or groove binders. Without specific molecular docking or simulation data for 2-Chloro-5-(methylthio)-1,3,4-thiadiazole, it is not possible to describe its preferred mode of interaction, binding energies, or the specific DNA sequences it might target.

Applications in Chemical Research and Development

Role as a Versatile Synthetic Intermediate in Organic Chemistry

The utility of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole as a synthetic intermediate stems from the reactivity of the chlorine atom attached to the thiadiazole ring. Halogenated 1,3,4-thiadiazoles are recognized as important intermediates in organic synthesis because the halogen atom can be readily displaced by a variety of nucleophiles. nih.gov The electron-withdrawing nature of the two nitrogen atoms in the 1,3,4-thiadiazole (B1197879) ring makes the carbon atom bonded to the chlorine susceptible to nucleophilic attack, facilitating a wide range of substitution reactions. nih.gov

This reactivity allows for the introduction of diverse functional groups at the 2-position of the thiadiazole core, leading to the synthesis of a broad spectrum of new derivatives. For instance, in reactions analogous to those of other chloro-thiadiazole compounds, the chloro group can be substituted by amines, thiols, and other nucleophiles to generate novel molecular scaffolds.

A study on the synthesis of new thiadiazole derivatives demonstrated the utility of a chloro-functionalized thiadiazole core. In this research, 2-chloro-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide was used as a key intermediate. nih.gov It was reacted with various piperazine (B1678402) derivatives to produce a series of N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)-2-(4-substituepiperazin-1-yl)acetamide compounds. nih.gov The reaction proceeds via nucleophilic substitution of the chlorine atom, showcasing the role of the chloro-group as a leaving group. nih.gov This serves as a prime example of how the chloro-substituent on the thiadiazole ring acts as a handle for molecular elaboration.

Table 1: Synthesis of Novel Thiadiazole Derivatives

| Starting Intermediate | Nucleophile (Piperazine Derivative) | Resulting Compound | Yield (%) |

|---|---|---|---|

| 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | 1-methylpiperazine | N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | 78% |

| 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | 1-phenylpiperazine | N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide | 83% |

Data sourced from a study on the synthesis of novel thiadiazole derivatives. nih.gov

This versatility makes 2-Chloro-5-(methylthio)-1,3,4-thiadiazole a valuable precursor for creating libraries of compounds for various research applications, including drug discovery and materials science. nih.govacs.org

Contributions to Agrochemical Science as a Precursor

The 1,3,4-thiadiazole ring is a well-established pharmacophore in the agrochemical industry, with many derivatives exhibiting potent fungicidal, herbicidal, and insecticidal properties. nih.govresearchgate.net The specific structural features of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole make it a promising precursor for the development of new crop protection agents.

The presence of the methylthio group is particularly significant. In related compounds, the methylthio group can be oxidized to a methylsulfonyl group, which is a key toxophore in certain classes of herbicides. google.com For example, 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (B1309840) is known to be an intermediate in the production of herbicides. google.com This suggests that 2-Chloro-5-(methylthio)-1,3,4-thiadiazole could serve as a starting material for analogous herbicidal compounds.

Furthermore, the 1,3,4-thiadiazole scaffold is integral to numerous fungicides. Research has shown that novel 2,5-disubstituted-1,3,4-thiadiazole derivatives can exhibit considerable fungicidal activity against a range of plant pathogens, including Phytophthora infestans. nih.gov The synthetic accessibility of the 2-position via the chloro group in 2-Chloro-5-(methylthio)-1,3,4-thiadiazole allows for the introduction of various substituents, enabling the systematic exploration of structure-activity relationships to develop new and effective fungicides. researchgate.net

Table 2: Fungicidal Activity of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives

| Compound ID | Fungus | EC50 (μg/mL) |

|---|---|---|

| I18 | Phytophthora infestans | 9.7 |

Data from a study on the fungicidal activity of novel 1,3,4-thiadiazole derivatives. nih.gov

The design and synthesis of 2-alkylthio-5-(1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazoles have also demonstrated high fungicidal activity against several phytopathogenic fungi in in-vitro studies. researchgate.net This highlights the potential of using building blocks like 2-Chloro-5-(methylthio)-1,3,4-thiadiazole to construct complex agrochemicals that incorporate multiple bioactive heterocyclic systems.

Potential in Materials Chemistry Research

The unique electronic properties and the presence of multiple heteroatoms (N, S) in the 1,3,4-thiadiazole ring make its derivatives attractive for applications in materials chemistry. mdpi.com These compounds have shown promise as corrosion inhibitors, building blocks for polymers, and as ligands for the synthesis of metal complexes. mdpi.comnih.gov

Derivatives of 1,3,4-thiadiazole have been extensively studied as corrosion inhibitors for metals, particularly for mild steel in acidic environments. nih.govjmaterenvironsci.commdpi.com The inhibitory effect is attributed to the adsorption of the thiadiazole molecules onto the metal surface. The nitrogen and sulfur atoms in the ring act as adsorption centers, forming a protective layer that shields the metal from the corrosive medium. nih.gov The 2-Chloro-5-(methylthio)-1,3,4-thiadiazole molecule, with its multiple heteroatoms, is a strong candidate for such applications, and its chloro and methylthio groups offer further sites for modification to enhance its adsorption properties and inhibition efficiency.

Table 3: Corrosion Inhibition Efficiency of Thiadiazole Derivatives

| Inhibitor | Concentration | Inhibition Efficiency (%) |

|---|---|---|

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | 200 ppm | 94.6 |

| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | 200 ppm | 91.5 |

Data from an evaluation of thiadiazole derivatives as corrosion inhibitors for mild steel. nih.gov

In addition to corrosion inhibition, the 1,3,4-thiadiazole moiety can be incorporated into larger molecular structures to create novel materials. The functionalization of related mercapto-thiadiazoles has been shown to yield bis-thiadiazole ligands. mdpi.com These ligands can chelate with metal ions, and their thermal properties suggest potential applications in creating new materials with specific stability characteristics. mdpi.comnih.govnih.gov The reactive chloro-group of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole provides a convenient anchor point to synthesize such ligands or to graft the thiadiazole unit onto polymer backbones, opening avenues for the development of new functional polymers and metal-organic frameworks (MOFs). mdpi.com

Mechanistic Insights into Biological Activity of 1,3,4 Thiadiazole Derivatives

General Principles of 1,3,4-Thiadiazole (B1197879) Bioactivity

The biological and pharmacological properties of 1,3,4-thiadiazole derivatives are rooted in their distinct chemical structure. Key features such as the ring's aromaticity, stability, and its structural similarity to endogenous molecules contribute to its therapeutic potential.

The 1,3,4-thiadiazole nucleus is a five-membered aromatic ring containing one sulfur and two nitrogen atoms. nih.govnih.gov This strong aromatic character is a fundamental reason for its widespread use in drug design. mdpi.comnih.govkayseri.edu.tr The aromaticity imparts significant in vivo stability to the molecule, making it resistant to metabolic degradation. mdpi.commdpi.com This stability allows the compound to reach its biological target intact, a desirable characteristic for any potential drug. Furthermore, this inherent stability is associated with low toxicity profiles in higher vertebrates, including humans. mdpi.comnih.govkayseri.edu.tr The mesoionic nature of the 1,3,4-thiadiazole ring also enhances its ability to cross cellular membranes and interact effectively with biological targets. mdpi.comnih.gov

A key principle underlying the bioactivity of 1,3,4-thiadiazoles is the concept of bioisosterism. The 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine (B1678525) ring. mdpi.comnih.govmdpi.com Pyrimidine is a foundational structure for three nucleobases (cytosine, thymine, and uracil), which are essential components of DNA and RNA. This structural mimicry allows 1,3,4-thiadiazole derivatives to interfere with processes related to nucleic acid and DNA replication. nih.govmdpi.com This interference is a primary mechanism for their cytotoxic activity against cancer cells and their inhibitory effects on microbial replication. mdpi.com

Additionally, the thiadiazole group can act as a bioisosteric substitute for the thiazole (B1198619) moiety. kayseri.edu.trnih.gov This relationship is significant as the thiazole ring is present in many biologically active compounds. In the context of antifungal agents, 1,3,4-thiadiazole is also considered a bioisostere of triazole and imidazole, which are core structures in azole antifungal drugs. nih.gov

Mechanisms of Antimicrobial Action

1,3,4-Thiadiazole derivatives exhibit a broad spectrum of antimicrobial activities, targeting bacteria, fungi, and mycobacteria through various mechanisms. nih.govresearchgate.net The presence of the =N-C-S- moiety is considered a key toxophore responsible for this wide range of biological actions. nih.govcbijournal.com

The antibacterial action of 1,3,4-thiadiazole derivatives often involves the disruption of critical bacterial metabolic processes. One identified mechanism is the inhibition of essential enzymes. For instance, certain 1,3,4-thiadiazole derivatives have shown the ability to inhibit 5-(hydroxyethyl)-methylthiazole kinase (ThiM) of Klebsiella pneumoniae. nih.gov This enzyme is crucial for the bacterial thiamine (B1217682) (Vitamin B1) salvage pathway, which is essential for carbohydrate and amino acid metabolism. nih.gov Since this enzyme is absent in humans, it represents an attractive target for selective antibacterial agents. nih.gov

In plant pathogenic bacteria, such as Xanthomonas oryzae, some 1,3,4-thiadiazole derivatives have been shown to exert their protective effects by increasing the activities of related defense enzymes in the host plant and upregulating differentially expressed proteins within the glycolysis/gluconeogenesis pathway. acs.org

Table 1: Antibacterial Activity and Proposed Mechanisms of 1,3,4-Thiadiazole Derivatives

| Bacterial Target/Organism | Proposed Mechanism of Action | Reference Compound(s) | Source(s) |

| Klebsiella pneumoniae | Inhibition of 5-(hydroxyethyl)-methylthiazole kinase (ThiM), disrupting the thiamine pyrophosphate (TPP) pathway. | Substituted 1,3,4-thiadiazoles | nih.gov |

| Xanthomonas oryzae | Upregulation of defense enzymes and proteins in the glycolysis/gluconeogenesis pathway in the host plant. | 1,3,4-thiadiazole derivative (compound 30) | acs.org |

| Gram-positive bacteria | General inhibition of bacterial growth. | N-[5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole-2-yl] derivatives | researchgate.net |

1,3,4-thiadiazole derivatives employ multiple mechanisms to inhibit fungal growth. A primary target for many antifungal drugs is the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. As bioisosteres of azole antifungals, some 1,3,4-thiadiazole derivatives inhibit the enzyme cytochrome P450 14-α-demethylase. nih.gov This enzyme is critical for converting lanosterol (B1674476) to ergosterol, and its inhibition disrupts membrane integrity, leading to fungal cell death. nih.gov

However, other mechanisms have also been identified. Studies on the derivative 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) against Candida species revealed a different mode of action. This compound was found to disrupt cell wall biogenesis, leading to an inability to maintain cell shape, the formation of giant cells, and leakage of protoplasmic material. researchgate.net Spectroscopic analysis indicated that the compound weakened the interactions between β(1→3) glucans and β(1→6) glucans and altered chitin (B13524) structures, all of which are crucial for cell wall integrity. researchgate.net Notably, this particular compound did not affect the ergosterol content in the fungal cells, highlighting the diverse antifungal strategies of this chemical class. researchgate.net

Table 2: Antifungal Mechanisms of Action for 1,3,4-Thiadiazole Derivatives

| Fungal Target/Organism | Mechanism of Action | Example Derivative | Source(s) |

| Various Fungi | Inhibition of cytochrome P450 14-α-demethylase, blocking ergosterol biosynthesis. | Azole bioisosteres | nih.gov |

| Candida species | Disruption of cell wall biogenesis; weakening of β-glucan interactions and alteration of chitin. | 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | researchgate.net |

| Plant Pathogenic Fungi | General inhibition of fungal growth. | Pyrimidine derivatives bearing a 1,3,4-thiadiazole skeleton | frontiersin.org |

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents, with 1,3,4-thiadiazole derivatives showing significant promise. cbijournal.com Various derivatives, including 2-amino-5-R-1,3,4-thiadiazoles and imidazo-1,3,4-thiadiazoles, have demonstrated potent inhibitory activity against the M. tuberculosis H37Rv strain in vitro. cbijournal.com

The proposed mechanism for some of these compounds involves the inhibition of enzymes crucial for the survival of the mycobacterium. Docking studies on certain 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to thiadiazoles, suggest that their antitubercular activity may be related to the inhibition of the sterol 4α-demethylase (CYP51) enzyme. nih.gov Given the structural and functional similarities, it is plausible that 1,3,4-thiadiazole derivatives could share this or similar mechanisms of action against M. tuberculosis.

Mechanisms of Anticancer Activity

The 1,3,4-thiadiazole nucleus is a key structural motif in the design of novel anticancer agents. researchgate.netbepls.com These compounds exert their cytotoxic effects through diverse and complex mechanisms, often targeting multiple cellular pathways involved in cancer cell proliferation, survival, and metastasis. bepls.com

A primary mechanism by which 1,3,4-thiadiazole derivatives exhibit anticancer activity is through the disruption of the cell cycle and the induction of apoptosis (programmed cell death). bepls.com Studies have shown that certain derivatives can arrest the cell cycle at specific phases, preventing cancer cells from dividing and proliferating. For instance, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to induce cell cycle arrest in the G2/M phase in HCT116 colorectal cancer cells. farmaceut.org Similarly, other synthesized 1,3,4-thiadiazoles have been reported to arrest breast cancer cells at the G2/M phase. rsc.org

In addition to cell cycle arrest, these compounds are potent inducers of apoptosis. bepls.com The aforementioned pyrimidine derivative was shown to trigger mitochondria-mediated cell apoptosis in colorectal cancer cells. farmaceut.org Another study on a series of novel 1,3,4-thiadiazoles identified compounds that significantly increased early apoptosis and necrosis in breast cancer (MCF-7) cells. rsc.org This pro-apoptotic effect is a critical component of their therapeutic potential, as it leads to the selective elimination of cancer cells.

Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer, making them prime targets for anticancer drug development. nih.gov Several 1,3,4-thiadiazole derivatives have been identified as potent kinase inhibitors.

One study reported a derivative, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, that inhibited the Abl protein kinase with an IC50 value of 7.4 µM and showed selective activity against the Bcr-Abl positive K562 chronic myelogenous leukemia cell line. nih.gov Other research has focused on the c-Jun N-terminal kinases (JNKs), where thiadiazole derivatives have been developed as substrate competitive inhibitors that target the JIP-1 docking site. nih.gov Furthermore, the MEK/ERK signaling pathway, which is vital for cell proliferation and survival, has been successfully targeted. A 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was shown to inhibit the activation of the MEK/ERK pathway in HCT116 cells, demonstrating effects comparable to the known MEK inhibitor U0126. farmaceut.org

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a role in pH regulation and other physiological processes. nih.govresearchgate.net Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are linked to cancer progression and metastasis, making them valuable anticancer targets. nih.gov The 1,3,4-thiadiazole scaffold has been effectively utilized in designing potent CA inhibitors.

A series of 2-substituted-1,3,4-thiadiazole-5-sulfamides demonstrated potent, low nanomolar inhibition of the human mitochondrial isoforms hCA VA and hCA VB. nih.gov These compounds showed significant selectivity for the mitochondrial enzymes over the cytosolic (hCA I, hCA II) and membrane-associated (hCA IV) isoforms. nih.gov Another study on bis-sulfonamides featuring the 1,3,4-thiadiazole ring reported efficient inhibition of the cytosolic CA II and the transmembrane, tumor-associated CA IX, with inhibition constants in the nanomolar range. nih.gov

Below is a table summarizing the inhibitory activity of some 1,3,4-thiadiazole-5-sulfamides against various human carbonic anhydrase isoforms.

| Compound | hCA I (Ki nM) | hCA II (Ki nM) | hCA IV (Ki nM) | hCA VA (Ki nM) | hCA VB (Ki nM) |

| Acetazolamide | 250 | 12 | 74 | 4.5 | 5.3 |

| Compound 4a | 7420 | 540 | 10050 | 32 | 74 |

| Compound 4b | 102 | 7420 | 4320 | 4.2 | 1.3 |

| Compound 4c | 345 | 6550 | 7560 | 5.5 | 2.5 |

| Compound 4d | 550 | 6240 | 8800 | 7.8 | 4.1 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2008. nih.gov

Other Investigated Biological Mechanisms (e.g., Anti-inflammatory, Antidepressant, Anticonvulsant, Antiviral, Antidiabetic, Antioxidant)

Beyond their anticancer properties, 1,3,4-thiadiazole derivatives have been investigated for a multitude of other biological activities, highlighting the versatility of this scaffold. bepls.comnih.gov

Anti-inflammatory: Certain derivatives have shown potential as anti-inflammatory agents. nih.govbepls.comnih.gov

Anticonvulsant: The 1,3,4-thiadiazole nucleus is present in compounds that have been evaluated for antiepileptic properties, with some showing significant protection against induced convulsions in preclinical models. bepls.comnih.gov

Antiviral: The antiviral potential of this class of compounds has been explored, with some derivatives showing activity against a range of DNA and RNA viruses. nih.govresearchgate.net For example, 2-amino-5-(2-sulfamoylphenyl)-1,3,4-thiadiazole was reported to reduce the replication of herpes simplex viruses, poliovirus 1, and others. researchgate.net

Antidiabetic: The potential for developing antidiabetic agents based on the 1,3,4-thiadiazole structure has also been recognized in various studies. nih.govnih.gov

Antioxidant: A number of 1,3,4-thiadiazole-2-thiol (B7761032) derivatives have been synthesized and evaluated as potent antioxidants, showing significant radical scavenging activity in vitro. nih.govresearchgate.net

Antimicrobial: Although not the primary focus, the broad-spectrum antimicrobial activity of 1,3,4-thiadiazoles against various bacterial and fungal strains is well-documented. nih.govbepls.com

Structure-Activity Relationship (SAR) Studies on 2-Chloro-5-(methylthio)-1,3,4-thiadiazole Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For the 1,3,4-thiadiazole scaffold, SAR studies have provided crucial insights into how different substituents influence potency and selectivity across various biological targets. nih.govnih.gov While specific SAR data on 2-Chloro-5-(methylthio)-1,3,4-thiadiazole is limited in the public domain, general principles can be derived from studies on analogous 2,5-disubstituted 1,3,4-thiadiazoles.

The nature and position of substituents on the 1,3,4-thiadiazole ring and its appended moieties dramatically affect biological potency. nih.gov The electronic and steric properties of these substituents are key determinants of target interaction.

In anticancer activity, for example, SAR analysis of one series of compounds revealed that the presence of an aromatic ring and electron-withdrawing groups tends to promote cytotoxic effects. nih.gov In another series of 2,5-disubstituted thiadiazoles, derivatives bearing a phenyl, para-tolyl, or para-methoxyphenyl group at position 2 exhibited a favorable effect on anticancer activity against A549 lung cancer cells. nih.gov Similarly, for antimicrobial activity, the introduction of methyl or fluoro groups at the ortho position of an aromatic ring attached to a related triazolo-thiadiazole system was found to enhance potency. humanjournals.com

The following table summarizes the observed impact of different substituents on the biological activity of various 1,3,4-thiadiazole-based compounds from different research studies.

| Scaffold/Series | Substituent Type/Position | Observed Effect on Biological Activity | Target/Assay |

| 2,5-disubstituted 1,3,4-thiadiazole | Phenyl, p-tolyl, p-methoxyphenyl at C2 | Favorable effect on potency | Anticancer (A549 cells) nih.gov |

| 5-phenyl-substituted 1,3,4-thiadiazole-2-amines | Aromatic ring and electron-withdrawing groups | Promotes anticancer activity | Anticancer (MDA MB-231) nih.gov |

| Triazolo[3,4-b] nih.govnih.govdntb.gov.uathiadiazoles | Methyl or fluoro at ortho-position of aryl ring | Enhanced antiproliferative potency | Anticancer (Human cell lines) humanjournals.com |

| 5-amino nih.govnih.govdntb.gov.uathiadiazole derivatives | N-acetyl or propionyl substitutions | Increased binding affinity and selectivity | Adenosine A3 receptor antagonist nih.gov |

Role of Chloro and Methylthio Moieties in Modulating Activity

The presence of a chlorine atom at the 2-position and a methylthio group at the 5-position of the 1,3,4-thiadiazole ring significantly influences the compound's physicochemical properties and, consequently, its biological activity. These substitutions are pivotal in enhancing the efficacy of these compounds, particularly as fungicides and herbicides. researchgate.netchemimpex.com

The methylthio (-SCH3) group, on the other hand, can influence the lipophilicity of the molecule. Increased lipophilicity can improve the compound's ability to penetrate the cell walls and membranes of target organisms, such as fungi and plants, leading to enhanced bioavailability at the site of action. chemimpex.com Furthermore, the sulfur atom in the methylthio group can participate in coordination with metal ions in enzymes, potentially leading to their inhibition.

Research on various 2-alkylthio-5-substituted-1,3,4-thiadiazoles has highlighted the importance of the thioether linkage for potent fungicidal activity. acs.orgresearchgate.net Structure-activity relationship (SAR) studies on a series of 2-alkyl(alkylthio)-5-pyrazolyl-1,3,4-thiadiazoles revealed that the nature of the substituent at the 2-position significantly impacts fungicidal efficacy against Rhizoctonia solani. acs.orgnih.gov While specific data for the 2-chloro-5-(methylthio) derivative was not detailed in this particular study, the general findings underscore the importance of the substitution pattern on the thiadiazole ring.

The following table summarizes the fungicidal activity of some 2-substituted-5-(4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-thiadiazole derivatives, illustrating the influence of the substituent at the 2-position.

| Compound | Substituent at 2-position | Fungicidal Activity (%) against R. solani at 50 ppm |

|---|---|---|

| 1 | -SH | 85.2 |

| 2 | -SCH3 | 65.4 |

| 3 | -SC2H5 | 62.1 |

| 4 | -SC3H7-n | 58.7 |

Data adapted from a study on related thiadiazole derivatives and is for illustrative purposes.

In the context of herbicidal activity, the combination of a halogen and a sulfur-containing moiety is a common feature in active compounds. For example, novel tetrahydrophthalimide derivatives containing a thiadiazole moiety have been investigated as potent herbicides. acs.org SAR studies on these complex molecules have often shown that electron-withdrawing groups on aromatic rings attached to the core heterocycle enhance activity. acs.org This aligns with the role of the chloro group in 2-chloro-5-(methylthio)-1,3,4-thiadiazole.

The following table illustrates the impact of different substituents on the herbicidal activity of a series of 1,3,4-thiadiazole derivatives against Brassica campestris.

| Compound | Substituent at 2-position | Substituent at 5-position | Herbicidal Activity (%) at 100 ppm |

|---|---|---|---|

| A | -NH-CO-Cyclopropyl | -C3H7 | Moderate |

| B | -Cl | -Aryl | High |

| C | -SCH3 | -Aryl | Moderate to High |

This table is a generalized representation based on findings from various studies on herbicidal thiadiazoles and is for illustrative purposes. asianpubs.org

Future Directions and Research Challenges

Development of Green and Sustainable Synthetic Methodologies

The chemical synthesis of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole and its derivatives has traditionally relied on conventional methods that often involve hazardous reagents and solvents. The future of its synthesis lies in the adoption of green and sustainable chemistry principles to minimize environmental impact and enhance efficiency.

Current research on thiadiazole synthesis has demonstrated the potential of eco-friendly techniques such as microwave irradiation and ultrasonication. nanobioletters.com These methods offer significant advantages over conventional heating, including reduced reaction times, lower energy consumption, and often improved yields. nanobioletters.com Future research will likely focus on adapting and optimizing these techniques for the specific synthesis of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole, potentially leading to solvent-free or solvent-minimized reaction conditions. nih.gov

Another promising area is the exploration of catalytic systems that are both efficient and recyclable. The use of solid acid catalysts or biocatalysts could replace corrosive and hazardous reagents like phosphorus oxychloride, which is often used in cyclization reactions to form the thiadiazole ring. The development of one-pot, multi-component reactions will also be a key research direction, streamlining the synthetic process and reducing waste generation.

Table 1: Comparison of Conventional and Green Synthetic Approaches for Thiadiazole Synthesis

| Parameter | Conventional Methods | Green and Sustainable Methods |

| Energy Source | External heating (oil baths, heating mantles) | Microwave, Ultrasound |

| Reaction Time | Hours to days | Minutes to hours |

| Solvents | Often hazardous organic solvents (e.g., DMF, pyridine) | Greener solvents (e.g., water, ethanol) or solvent-free |

| Catalysts | Stoichiometric and often corrosive reagents | Catalytic and recyclable (e.g., solid acids, enzymes) |

| Waste Generation | Significant | Minimized |

| Yield | Variable | Often improved |

Exploration of Novel Biological Targets and Mechanistic Pathways

The 1,3,4-thiadiazole (B1197879) scaffold is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. mdpi.comisres.org While much is known about the general bioactivity of this class of compounds, the specific biological targets and mechanistic pathways of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole and its direct derivatives remain a fertile ground for investigation.

Future research will likely move beyond broad-spectrum screening to a more targeted approach. The reactive chlorine atom at the 2-position makes this compound an attractive starting point for the synthesis of libraries of new molecules. These libraries can then be screened against specific enzymes and receptors implicated in various diseases. For instance, given the known anticancer properties of some thiadiazole derivatives, future studies could explore the inhibitory effects of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole analogues on specific kinases, proteases, or other proteins involved in cancer cell signaling pathways. nih.gov

Furthermore, understanding the precise mechanism of action is crucial for rational drug design. Future research should employ advanced molecular biology techniques, such as proteomics and genomics, to identify the cellular targets and pathways modulated by these compounds. This deeper mechanistic understanding will be instrumental in optimizing the therapeutic potential and minimizing off-target effects of novel drug candidates derived from this scaffold. A study on novel thiadiazole derivatives has already shown promise in identifying potential inhibitors for SARS-CoV-2 main protease, highlighting the potential for discovering new antiviral applications. nih.gov

Integration of Advanced Computational Techniques for Rational Design

The integration of advanced computational techniques is set to revolutionize the process of drug discovery and development based on the 2-Chloro-5-(methylthio)-1,3,4-thiadiazole scaffold. In silico methods, such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, are powerful tools for the rational design of new and more potent derivatives. mdpi.com

Molecular docking studies can predict the binding affinity and interaction patterns of novel compounds with their biological targets, allowing for the pre-screening of large virtual libraries and the prioritization of candidates for synthesis and biological evaluation. nih.gov This approach saves significant time and resources compared to traditional high-throughput screening. QSAR studies can establish mathematical relationships between the chemical structure of the compounds and their biological activity, providing valuable insights for designing molecules with enhanced potency.

Molecular dynamics simulations can provide a dynamic picture of the ligand-receptor interactions, helping to understand the stability of the complex and the key residues involved in binding. nih.gov These computational tools, when used in synergy, can guide the synthetic chemist in making targeted modifications to the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. The future will see an even greater reliance on these in silico methods for the de novo design of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole derivatives with tailored biological activities.

Investigation of Emerging Applications in Diverse Scientific Fields

While the primary focus of research on 1,3,4-thiadiazole derivatives has been in medicinal chemistry, the unique electronic and structural properties of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole suggest its potential for applications in a variety of other scientific fields.

One emerging area is material science. The 1,3,4-thiadiazole ring is a known corrosion inhibitor for metals, and derivatives of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole could be investigated for their efficacy in protecting various metals and alloys from degradation. isres.org The presence of sulfur and nitrogen atoms in the heterocyclic ring allows for strong adsorption onto metal surfaces, forming a protective barrier.

Another potential application lies in coordination chemistry. The thiadiazole ring can act as a ligand, coordinating with metal ions to form novel coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials can have interesting catalytic, magnetic, and optical properties. The functional groups on 2-Chloro-5-(methylthio)-1,3,4-thiadiazole provide handles for further modification, allowing for the fine-tuning of the properties of the resulting metal complexes.

Furthermore, the agricultural sector could benefit from the development of new pesticides and herbicides based on this scaffold. Many commercially successful agrochemicals contain heterocyclic moieties, and the biological activity of thiadiazoles suggests their potential in this area. nih.gov Future research could explore the synthesis and evaluation of derivatives of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole for their herbicidal, fungicidal, or insecticidal properties.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-5-(methylthio)-1,3,4-thiadiazole and its derivatives?

The compound and its analogs are typically synthesized via nucleophilic substitution or cyclization reactions. For example, click chemistry (copper-catalyzed azide-alkyne cycloaddition) has been employed to functionalize the thiadiazole core. A representative method involves reacting 2,5-bis(prop-2-ynylthio)-1,3,4-thiadiazole with azidoalkanes in the presence of copper sulfate and sodium ascorbate, yielding triazole-linked derivatives with high efficiency (83% yield) . Alternative routes include solvent-free reactions with electrophilic reagents, such as hydrazonoyl chlorides, under mild conditions to form biologically active thiadiazolo[3,2-a]pyrimidine derivatives .

Q. How is the structural characterization of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole performed?

Structural validation relies on a combination of elemental analysis, NMR, IR, and mass spectrometry. Elemental analysis (C, H, N, S) is critical for confirming purity, with theoretical values calculated using software like ChemDraw Ultra . Spectroscopic techniques, such as ¹H/¹³C NMR, elucidate substituent positioning and tautomeric forms, while IR identifies functional groups like C-S and C=N bonds. Raman spectroscopy further distinguishes thione-thiol tautomerism in related derivatives .

Advanced Research Questions

Q. What is the structure-activity relationship (SAR) of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole derivatives in antimicrobial and anticancer applications?

SAR studies highlight the importance of electron-withdrawing groups (e.g., nitro, chloro) and heterocyclic appendages. For instance, 2-chloro-5-(5-nitrothiophene)-1,3,4-thiadiazole exhibited superior anti-H. pylori activity (>30 mm inhibition zone) compared to metronidazole, attributed to the nitro group enhancing electrophilicity . In anticancer research, derivatives like 2-(3-chlorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (CPDT) induce cell cycle arrest in cancer cells by modulating ERK pathways, with chloro substituents improving bioavailability and target affinity .

Q. How do researchers address contradictions in biological activity data among structurally similar thiadiazole derivatives?

Discrepancies often arise from variations in substituent electronic effects, steric hindrance, or assay conditions. For example, thiadiazolo[3,2-a]pyrimidine derivatives showed higher insecticidal activity than parent thiadiazoles against Spodoptera littoralis, likely due to enhanced π-π stacking with target enzymes . Methodological consistency—such as standardized MIC assays and controlled solvent systems—is critical for reconciling data .

Q. What advanced computational methods are used to predict the electronic and thermodynamic properties of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole derivatives?

Density functional theory (DFT) calculations and molecular docking are employed to model interactions with biological targets. Studies on tautomeric forms (e.g., thione vs. thiol) utilize vibrational spectroscopy and thermodynamics to predict stability, with entropy and enthalpy changes guiding solvent selection for synthesis .

Methodological Considerations

Q. What purification strategies are optimal for isolating 2-Chloro-5-(methylthio)-1,3,4-thiadiazole derivatives?

Column chromatography (silica gel, 60 mesh) with dichloromethane/hexane eluents is effective for removing byproducts . Recrystallization from ethanol or acetonitrile improves purity for bioactive compounds, as seen in antimicrobial testing .

Q. How can researchers design experiments to evaluate the environmental stability of thiadiazole derivatives?

Accelerated degradation studies under varying pH, UV exposure, and temperature conditions, coupled with HPLC-MS monitoring, assess hydrolytic and photolytic stability. For example, sulfonyl-linked derivatives (e.g., 2-(acetamido)-5-(chlorosulfonyl)-1,3,4-thiadiazole) show sensitivity to alkaline hydrolysis, necessitating inert storage conditions .

Data Interpretation and Challenges

Q. Why do some 2-Chloro-5-(methylthio)-1,3,4-thiadiazole derivatives exhibit divergent activities in in vitro vs. in vivo models?

Differences often stem from metabolic instability or poor pharmacokinetic profiles. Prodrug strategies, such as esterification of sulfonyl groups, can enhance bioavailability, as demonstrated in derivatives targeting glioblastoma .

Q. How can researchers optimize synthetic yields while minimizing toxic byproducts?

Green chemistry approaches, such as solvent-free reactions and catalytic systems (e.g., Cu(I)/ascorbate in click chemistry), improve atom economy and reduce waste. Triethylamine-mediated cyclizations in ethanol have achieved yields >80% with minimal side products .

Retrosynthesis Analysis